![molecular formula C14H14N4O2S B2871337 3-硝基-N-{(E)-[2-(1-吡咯烷基)-1,3-噻唑-5-基]亚甲基}苯胺 CAS No. 860788-99-4](/img/structure/B2871337.png)

3-硝基-N-{(E)-[2-(1-吡咯烷基)-1,3-噻唑-5-基]亚甲基}苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

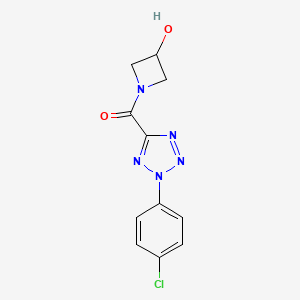

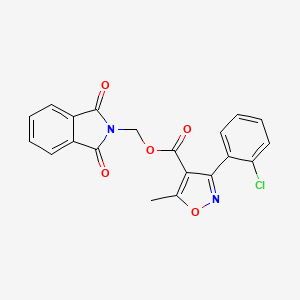

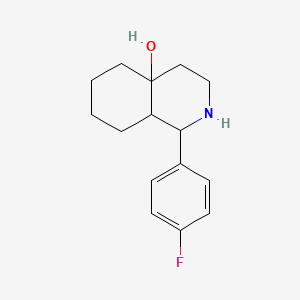

The compound “3-nitro-N-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}aniline” is a complex organic molecule . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a thiazole ring, and a nitro group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用

芳香族化合物的硝化

Zolfigol 等人 (2012) 的一项研究引入了一种布朗斯特酸性离子液体,3-甲基-1-磺酸咪唑鎓硝酸盐,用于芳香族化合物(包括苯胺衍生物)的高效硝化。该试剂促进原位生成二氧化氮作为自由基,实现硝基芳烃的合成,这是一个可能与 3-硝基-N-{(E)-[2-(1-吡咯烷基)-1,3-噻唑-5-基]亚甲基}苯胺 的衍生物相关的基础过程(Zolfigol 等,2012)。

硝基芳烃的化学选择性氢化

Wei 等人 (2014) 证明了 FeOx负载的铂单原子和拟单原子催化剂对取代的硝基芳烃化学选择性氢化为苯胺具有很高的效率。这些催化剂显示出高活性和选择性,突出了在苯胺衍生物合成或改性中的潜在应用领域(Wei 等,2014)。

手性化合物的合成

Yang 等人 (2011) 报告了手性 3-(2'-咪唑啉基)苯胺的合成,该过程涉及将羧基和硝基分别转化为手性咪唑啉和胺。该方法涉及芳基 C-H 键活化,为合成与指定化学物质相关的手性衍生物或中间体提供了途径(Yang 等,2011)。

硝基化合物的催化还原

Jagadeesh 等人 (2015) 强调了基于氧化钴的纳米材料作为选择性催化剂用于硝基芳烃转移氢化为苯胺。这一过程对于合成官能化苯胺至关重要,表明与 3-硝基-N-{(E)-[2-(1-吡咯烷基)-1,3-噻唑-5-基]亚甲基}苯胺 相关的转化或应用在生产有价值的苯胺衍生物中具有相关性(Jagadeesh 等,2015)。

降压剂的合成

Abdel-Wahab 等人 (2008) 探索了包括噻唑基衍生物在内的化合物的合成和反应,这些衍生物已显示出良好的降压 α 阻断活性。该研究表明,指定化学物质的衍生物在开发新的治疗剂中具有潜力(Abdel-Wahab 等,2008)。

未来方向

The pyrrolidine scaffold, present in this compound, is of great interest in drug discovery . Future research may focus on designing new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

N-(3-nitrophenyl)-1-(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-18(20)12-5-3-4-11(8-12)15-9-13-10-16-14(21-13)17-6-1-2-7-17/h3-5,8-10H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMUBHKAUGWGKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(S2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)